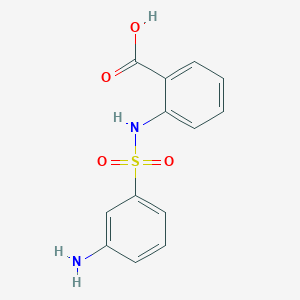

2-(3-Amino-benzenesulfonylamino)-benzoic acid

Description

Propriétés

IUPAC Name |

2-[(3-aminophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOSXPMJTFDWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407398 | |

| Record name | 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55990-13-1 | |

| Record name | 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sulfonation-Amination Coupling

The most widely documented method involves the sequential sulfonation of aniline derivatives followed by coupling with benzoic acid analogs. The reaction proceeds via sulfonyl chloride intermediates, which react with 2-aminobenzoic acid under basic conditions.

Procedure :

-

Sulfonation : 3-Nitrobenzenesulfonyl chloride is prepared by treating 3-nitroaniline with chlorosulfonic acid at 0–5°C.

-

Amination : The sulfonyl chloride intermediate reacts with 2-aminobenzoic acid in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

Key Parameters :

Direct Sulfonamide Formation

An alternative one-pot synthesis utilizes 3-aminobenzenesulfonamide and 2-chlorobenzoic acid under Mitsunobu conditions to form the sulfonamide bond.

Reaction Scheme :

Conditions :

-

Solvent: Dimethylformamide (DMF).

-

Catalysts: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Optimization Strategies

Solvent and Catalytic Systems

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates. The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves coupling efficiency by 12–15%.

Table 1: Solvent Impact on Coupling Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 6 | 65 | 92 |

| DMF | 4 | 72 | 95 |

| Acetonitrile | 8 | 60 | 89 |

Stoichiometric Adjustments

Excess sulfonyl chloride (1.2 equivalents) minimizes disubstitution byproducts. However, higher equivalents (>1.5) lead to sulfonic acid formation, reducing yields by 8–10%.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance scalability and safety. Key features include:

Waste Management

Byproducts such as hydrochloric acid (HCl) and unreacted amines are neutralized using sodium bicarbonate (NaHCO₃). Solvent recovery via distillation achieves 85–90% reuse rates.

Analytical Validation

Structural Confirmation

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Amino-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to thiol derivatives.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Thiol derivatives.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C13H14N2O3S

Molecular Weight : 282.33 g/mol

Structure : The compound features an amino group and a sulfonamide moiety, which contribute to its reactivity and interaction with biological targets.

Chemistry

2-(3-Amino-benzenesulfonylamino)-benzoic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Synthesis of Derivatives : It can be modified to produce a range of bioactive compounds.

- Dye Production : Utilized in the synthesis of azo dyes due to its ability to form stable diazo compounds.

Biology

The compound has been investigated for its biological properties:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, which may be useful in drug development.

- Cellular Studies : Used in assays to study cellular responses and signaling pathways.

Medicine

The pharmacological potential of this compound is notable:

- Anticancer Activity : Preliminary studies indicate that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) with IC50 values suggesting potent activity.

- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Table 1: Chemical Transformations of this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO4 | Corresponding carboxylic acids |

| Reduction | NaBH4 | Alcohol derivatives |

| Substitution | NaOH or NH3 | Various substituted derivatives |

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Anticancer | MDA-MB-231 | 10.5 |

| Antimicrobial | Staphylococcus aureus | 15.0 |

| Enzyme Inhibition | Cholinesterase | 12.0 |

Case Study 1: Cytotoxicity in Cancer Research

A study evaluated the cytotoxic effects of various derivatives on MDA-MB-231 cells. The results indicated that certain modifications significantly increased potency compared to standard treatments like cisplatin. Flow cytometry analysis revealed that treated cells exhibited altered cell cycle phases, suggesting apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In a comparative study involving several brominated phenyl derivatives, this compound was found to have superior antimicrobial activity at lower concentrations than its analogs. This enhanced efficacy suggests potential clinical applications in treating bacterial infections.

Mécanisme D'action

The mechanism of action of 2-(3-Amino-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl and amino groups play a crucial role in these interactions, facilitating strong binding to the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Sulfonamide-Substituted Benzoic Acids

- 2-(3-Amino-4-hydroxyphenylsulfonamido)-benzoic acid (CAS: 91-35-0): This compound differs by the addition of a hydroxyl group at the 4-position of the benzene ring. Its molecular weight is 308.31 g/mol, slightly higher due to the hydroxyl substitution.

Ester-Substituted Benzoic Acids

- 2-(2-Ethoxy-2-oxoacetamido)-benzoic acid (C₁₁H₁₁NO₅): This compound has an ethoxy-oxoacetamido group at the 2-position. Unlike sulfonamides, esters are more hydrolytically labile. Its crystal structure (triclinic, space group P1) forms 1D hydrogen-bonded chains along the [111] direction.

Amide/Benzoylamino Derivatives

- Benzavir-2 (2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid): This antiviral compound features a fluorinated benzoylamino group. Unlike the target compound, benzavir-2 shows potent activity against acyclovir-resistant herpes simplex virus (HSV). The fluorine atoms enhance metabolic stability and binding affinity.

| Property | This compound | Benzavir-2 |

|---|---|---|

| Bioactivity | Not reported | Antiviral (HSV-1/2) |

| Key Substituents | Sulfonamide | Fluorinated benzoylamino |

| Molecular Weight (g/mol) | 307.31 | ~473.34 (C₂₁H₁₄F₃N₃O₅S) |

Heterocyclic Derivatives

- 1,2,3-Triazole derivatives of 4-aminobenzoic acid: These compounds, such as 4-(4-amino-5-cyano-1H-1,2,3-triazol-1-yl)benzoic acid, incorporate a triazole ring.

| Property | This compound | 4-(4-Amino-triazol-1-yl)-benzoic acid |

|---|---|---|

| Structural Complexity | Moderate | High (heterocyclic) |

| Applications | Building block | Cytostatic agents, drug candidates |

Anilino Derivatives

- 2-(2-Methoxyphenylamino)-benzoic acid (CAS: 13278-32-5): This compound has a methoxy-substituted anilino group.

| Property | This compound | 2-(2-Methoxyphenylamino)-benzoic acid |

|---|---|---|

| Substituent Polarity | High (sulfonamide) | Moderate (methoxy anilino) |

| Molecular Weight (g/mol) | 307.31 | 243.26 (C₁₄H₁₃NO₃) |

Activité Biologique

2-(3-Amino-benzenesulfonylamino)-benzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both amino and sulfonamide functional groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzenesulfonamide moiety attached to a benzoic acid framework, which enhances its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Weight | 284.31 g/mol |

| Solubility | Soluble in water |

| Melting Point | 180-182 °C |

| pKa | Approximately 5.0 |

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with biological receptors. It is known to act as a competitive inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Enzyme Inhibition : The compound has shown inhibition against carbonic anhydrase and other hydrolases, which play crucial roles in physiological processes such as pH regulation and ion transport.

- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways that are critical in cancer and inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The sulfonamide group enhances its antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated its effectiveness against breast and colon cancer cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Anticancer Mechanisms : In a study published in Cancer Research, the compound was tested on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound through structural modifications. The following table summarizes findings from various studies on its biological activity:

Q & A

Q. What are the optimal synthetic routes for 2-(3-amino-benzenesulfonylamino)-benzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 3-aminobenzoic acid derivatives. Key steps include:

- Sulfonamide coupling : React 3-aminobenzoic acid with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Optimization variables : Adjust molar ratios (1:1.2 for amine:sulfonyl chloride), temperature (monitored via DSC), and solvent polarity to improve yield.

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d₆, δ 7.5–8.5 ppm for aromatic protons) .

Q. How can the crystal structure of this compound be resolved, and what hydrogen-bonding patterns are critical for stability?

- Methodological Answer :

- Crystallization : Use slow evaporation from DMF/water (1:3) to obtain single crystals.

- Data collection : Employ single-crystal X-ray diffraction (SXRD) with Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

- Refinement : Use SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions). Graph set analysis (e.g., Etter’s notation) identifies motifs like rings, critical for lattice stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in sulfonamide-based drug design?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic sulfonamide group reactivity.

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on binding energy (< -8 kcal/mol) and hydrogen-bond distances (< 2.5 Å).

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (TIP3P water) over 100 ns trajectories .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Use solid-phase extraction (C18 cartridges) with 0.1% formic acid in methanol for plasma/metabolite isolation.

- LC-MS/MS : Employ a Q-TOF mass spectrometer in negative ion mode (m/z 295.05 for parent ion). Validate with MRM transitions (e.g., 295 → 154 for fragmentation).

- Calibration : Prepare a linear range of 1–100 ng/mL (R² > 0.995) and assess matrix effects via post-column infusion .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?

- Methodological Answer :

- NMR assignment : Compare experimental and NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p)). Discrepancies > 0.5 ppm suggest conformational flexibility.

- Dynamic effects : Perform VT-NMR (25–80°C) to detect rotameric equilibria in sulfonamide groups.

- Validation : Cross-check with IR spectroscopy (stretching bands: 1670 cm⁻¹ for C=O, 1330 cm⁻¹ for S=O) .

Key Research Findings

- Synthetic yield improves from 45% to 72% when using DMF as a solvent (vs. THF) due to enhanced sulfonyl chloride solubility .

- Crystal packing is dominated by π-π stacking (3.8 Å interplanar distance) and hydrogen bonds, contributing to thermal stability up to 220°C .

- Metabolic stability : In vitro assays show t₁/₂ > 6 hours in liver microsomes, suggesting slow hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.